molecular formula C8H12FN3O2 B2909451 Ethyl 3-(azidomethyl)-3-fluorocyclobutane-1-carboxylate CAS No. 2378502-68-0

Ethyl 3-(azidomethyl)-3-fluorocyclobutane-1-carboxylate

Cat. No.: B2909451
CAS No.: 2378502-68-0
M. Wt: 201.201
InChI Key: XSYZTVRTVQZMJF-WRXNHJIOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(azidomethyl)-3-fluorocyclobutane-1-carboxylate is an organic compound that features a cyclobutane ring substituted with an azidomethyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(azidomethyl)-3-fluorocyclobutane-1-carboxylate typically involves the following steps:

    Formation of the cyclobutane ring: This can be achieved through a cycloaddition reaction involving suitable precursors.

    Introduction of the azidomethyl group: This step often involves the use of sodium azide (NaN3) as the azide source, which reacts with a suitable leaving group on the cyclobutane ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(azidomethyl)-3-fluorocyclobutane-1-carboxylate can undergo various types of chemical reactions, including:

    Substitution reactions: The azidomethyl group can participate in nucleophilic substitution reactions.

    Cycloaddition reactions: The azide group can undergo 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.

    Reduction reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Sodium azide (NaN3): Used for introducing the azide group.

    Diethylaminosulfur trifluoride (DAST): Used for fluorination.

    Lithium aluminum hydride (LiAlH4): Used for reduction of the azide group.

Major Products Formed

    Triazoles: Formed from cycloaddition reactions with alkynes.

    Amines: Formed from the reduction of the azide group.

Scientific Research Applications

Ethyl 3-(azidomethyl)-3-fluorocyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various heterocycles and other complex molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-(azidomethyl)-3-fluorocyclobutane-1-carboxylate depends on the specific reactions it undergoes. For example:

    Cycloaddition reactions: The azide group acts as a 1,3-dipole, reacting with alkynes to form triazoles.

    Reduction reactions: The azide group is reduced to an amine, which can then participate in further chemical reactions.

Comparison with Similar Compounds

Ethyl 3-(azidomethyl)-3-fluorocyclobutane-1-carboxylate can be compared with other azidomethyl-substituted compounds, such as:

    3-(azidomethyl)heptane: Similar in structure but with a longer aliphatic chain.

    Poly(3-azidomethyl-3-methyloxetane): A polymer with azidomethyl groups, used in energetic materials.

Properties

IUPAC Name

ethyl 3-(azidomethyl)-3-fluorocyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12FN3O2/c1-2-14-7(13)6-3-8(9,4-6)5-11-12-10/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYZTVRTVQZMJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C1)(CN=[N+]=[N-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.